2,3-dihydro-1H-pyrrolo[3,4-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-9-6-12-7-11(9)13-10/h1-5,12H,6-7H2 |
InChI Key |
XEHCCKCEOPMQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2CN1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Pyrrolo 3,4 B Quinoline and Its Derivatives
Classical and Contemporary Approaches to Core Synthesis
The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline core is achieved through a variety of methods, ranging from historical name reactions to modern multicomponent and cascade strategies. These approaches offer diverse pathways to the fundamental tricyclic structure.
Friedländer Condensation-Based Routes
The Friedländer synthesis, first reported in 1882, is a classical and straightforward method for constructing quinoline (B57606) rings. wikipedia.orgorganicreactions.org The reaction typically involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzoketone with a compound containing a reactive α-methylene group (such as a ketone or aldehyde). wikipedia.orgorganic-chemistry.org This condensation is followed by a cyclodehydration to form the quinoline ring system. organicreactions.org
The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid, iodine) or bases (e.g., sodium hydroxide (B78521), pyridine). wikipedia.orgjk-sci.comalfa-chemistry.com The mechanism proceeds via an initial aldol (B89426) condensation and dehydration, creating an α,β-unsaturated carbonyl compound. Subsequently, an intramolecular condensation between the amino group and the carbonyl group, followed by dehydration, yields the final quinoline product. alfa-chemistry.com While the Friedländer synthesis is a cornerstone of quinoline chemistry, its direct application to form the this compound core is less commonly documented in favor of more recent cascade and multicomponent strategies that allow for greater molecular complexity in a single operation.
Cascade Reaction Methodologies
Cascade reactions, also known as domino or tandem reactions, provide an efficient means of synthesizing complex molecules like this compound derivatives from simple starting materials in a single operation without isolating intermediates. nih.gov
A key strategy for assembling the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core involves a cascade sequence that begins with an Ugi four-component condensation. This is followed by an acid-mediated deprotection and an imino Diels-Alder (Povarov) reaction. nih.gov In this sequence, the initial Ugi adduct is treated with an acid, such as sulfuric acid, which facilitates the removal of protecting groups and initiates an intramolecular cyclization cascade to form the final tricyclic system. nih.gov This approach is highly efficient, allowing for the construction of multiple bonds and rings in one pot, which aligns with the principles of green chemistry by reducing waste and improving atom economy. nih.gov
Another notable example is the Ugi-Zhu three-component reaction (UZ-3CR) which can be coupled in a one-pot manner to a cascade process involving N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration to synthesize related pyrrolo[3,4-b]pyridin-5-ones. mdpi.comrsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. The Ugi reaction is a prominent MCR used in the synthesis of this compound derivatives. nih.gov
The synthesis of structurally diverse dihydropyrroloquinolines has been successfully achieved by initiating the sequence with an Ugi condensation of four components: an aminoaldehyde acetal (B89532), an aldehyde or ketone, a propiolic acid, and an isocyanide. nih.gov This step rapidly generates a complex intermediate, which is then subjected to further transformations (as discussed in the cascade and post-Ugi sections) to yield the desired heterocyclic scaffold. The versatility of the Ugi reaction allows for the introduction of various substituents by simply changing the initial components, making it an ideal strategy for generating libraries of compounds for biological screening. nih.gov
Acid-Catalysed and Base-Catalysed Condensations
Acid and base catalysis are fundamental to many of the synthetic strategies used to build the quinoline and pyrroloquinoline frameworks. The classical Friedländer synthesis, for instance, can be promoted by either acidic or basic conditions to facilitate the necessary condensation and cyclization steps. organicreactions.orgorganic-chemistry.org
In more contemporary methods, acid catalysis plays a crucial role in the final ring-forming steps. A notable example is the synthesis of dihydropyrroloquinolin-1-ones, where the intermediate formed from an Ugi reaction undergoes a sulfuric acid (H₂SO₄)-mediated deprotection and an imino Diels–Alder reaction. nih.gov The strong acid facilitates the removal of protecting groups and catalyzes the intramolecular cyclization that establishes the tricyclic core. Similarly, phosphorus oxychloride (POCl₃), a Lewis acid, is used to effect cyclization in the derivatization of these structures. nih.gov
Base-catalyzed condensations are also integral. While specific examples for the final cyclization to the this compound core under base catalysis are less detailed in the provided context, the general mechanism of the base-catalyzed Friedländer reaction illustrates the principle. organicreactions.org Furthermore, bases like sodium hydroxide (NaOH) are often used in the work-up phase of these reactions to neutralize acidic conditions and facilitate product isolation. nih.gov
Functionalization and Derivatization Strategies
Once the core this compound structure is assembled, further modifications are often desired to modulate its properties. Post-synthesis modifications are a key strategy for creating diverse derivatives.
Post-Ugi Modification Approaches
A highly effective and modular approach for generating libraries of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives is the post-Ugi modification strategy. nih.gov This method leverages the power of the Ugi multicomponent reaction to create a versatile intermediate that can be subsequently cyclized and functionalized.
The process begins with a four-component Ugi condensation, followed by a sulfuric acid-mediated deprotection and an imino Diels-Alder reaction with substituted anilines in ethanol. nih.gov This sequence efficiently produces the core dihydropyrroloquinoline structure. The reaction is robust, accommodating both electron-withdrawing and electron-donating groups on the aldehyde component, leading to good to excellent yields. nih.gov
The resulting dihydropyrroloquinolinone can then undergo further modifications. For instance, treatment with phosphorus oxychloride in 1,4-dioxane can lead to intramolecular cyclization, forming fused imidazopyrroloquinolinones. nih.gov This demonstrates how the initial Ugi product serves as a platform for generating further structural diversity through subsequent chemical transformations.
Table of Reaction Data
The following table summarizes the yields for the synthesis of various 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives (5a-5h) via the post-Ugi modification strategy. nih.gov
| Compound | Aldehyde Component (R1) | Yield (%) |
| 5a | 4-Fluorophenyl | 85 |
| 5b | 4-Chlorophenyl | 81 |
| 5c | 4-Bromophenyl | 76 |
| 5d | 4-Nitrophenyl | 65 |
| 5e | 4-Methylphenyl | 79 |
| 5f | 3-Methoxyphenyl | 72 |
| 5g | 4-Methoxyphenyl (B3050149) | 82 |
| 5h | Phenyl | 59 |
Synthesis of Analogue Series for Structure-Activity Relationship Studies
The synthesis of analogue series of the this compound framework is crucial for conducting structure-activity relationship (SAR) studies, particularly in the context of drug discovery. A notable example is the creation of a library of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives to evaluate their potential as antileishmanial agents. nih.govrsc.org
This approach utilizes a post-Ugi modification strategy to generate a diverse set of compounds in one or two steps. nih.govrsc.org The initial Ugi reaction brings together four components, rapidly building molecular complexity. The subsequent intramolecular cyclization and other modifications allow for the introduction of various substituents, facilitating a systematic exploration of how different functional groups impact biological activity.
In one such study, a series of compounds, designated 5a–5p, were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov From this library, further derivatives (6a–6i) were prepared through intramolecular cyclization to construct imidazopyrroloquinolinones. nih.gov This systematic synthesis of related analogues allows researchers to identify key structural features responsible for the desired therapeutic effects, guiding the design of more potent and selective agents.
Table 1: Synthesized Analogue Series for SAR Studies
| Series ID | Number of Analogues | Synthetic Strategy | Purpose | Reference |
|---|---|---|---|---|
| 5a–5p | 16 | Post-Ugi Modification | Primary screening for antileishmanial activity | nih.gov |
| 6a–6i | 9 | Intramolecular Cyclization of Series 5 | SAR expansion, synthesis of imidazopyrroloquinolinones | nih.gov |
Synthesis of Specific Analogues and Intermediates
Synthesis of Pyrrolo[3,4-b]quinolin-1-one Derivatives
A significant focus in the synthesis of this compound analogues has been on the pyrrolo[3,4-b]quinolin-1-one core. A robust and efficient method for preparing these derivatives is through a post-Ugi modification strategy. nih.govrsc.org
The general procedure involves a multi-step, one-pot sequence. Initially, an equimolar mixture of an amine, an aldehyde, a carboxylic acid, and an isocyanide in ethanol is stirred at room temperature. This constitutes the Ugi four-component reaction. After the consumption of the initial substrates, a second amine and concentrated sulfuric acid are added to the mixture, which is stirred for an extended period to facilitate an intramolecular cyclization, yielding the desired 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one scaffold. nih.gov This method allows for the generation of a library of compounds with diverse substitutions by varying the four initial components. nih.govrsc.org
Table 2: General Procedure for Pyrrolo[3,4-b]quinolin-1-one Synthesis
| Step | Reactants | Reagents/Conditions | Duration | Outcome |
|---|---|---|---|---|
| 1 | Amine, Aldehyde, Carboxylic Acid, Isocyanide (1:1:1:1) | Ethanol, Room Temperature | ~6 hours | Ugi Adduct Formation |
| 2 | Ugi Adduct, Amine (2nd portion) | Concentrated H₂SO₄ | ~10 hours | Intramolecular Cyclization |
This strategy has been successfully employed to synthesize a series of uniquely functionalized derivatives for evaluation in medicinal chemistry programs. nih.govrsc.org
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Pyrrolo 3,4 B Quinoline Derivatives
Impact of Substituent Variation on Biological Activity
Research into the antileishmanial activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis, has revealed key correlations between chemical structure and biological potency. A series of these compounds demonstrated significant inhibitory activity against the amastigote form of the parasite. The biological activity is notably influenced by the nature and position of substituents on the pyrrolo[3,4-b]quinoline core.
The general structure of the studied dihydropyrroloquinolinones features substituents at the R¹, R², and R³ positions. The antileishmanial activity, expressed as the half-maximal inhibitory concentration (IC50), of several derivatives is presented in the interactive data table below.
From the data, several SAR trends can be deduced:
Influence of the R¹ Substituent: The nature of the substituent at the R¹ position, which is attached to the nitrogen atom of the pyrrolidinone ring, plays a significant role in modulating the antileishmanial activity. For instance, compounds with a tert-butyl group at R¹ generally exhibit good activity.
Impact of the R² Group: Variations in the R² substituent also lead to changes in potency. A range of aromatic and aliphatic groups have been explored at this position.
Effect of the R³ Substituent on the Quinoline (B57606) Ring: Modifications on the quinoline part of the scaffold, specifically at the R³ position, have been shown to affect the biological activity. For example, the presence of a methoxy (B1213986) group at this position is a common feature in some of the more active compounds.
A notable example from one study is compound 5m , which exhibited an anti-amastigote IC50 of 8.36 μM. nih.gov In this particular series, compound 5p was identified as the most potent, with an IC50 of 5.35 μM. nih.gov This suggests that specific combinations of substituents at R¹, R², and R³ are crucial for maximizing the antileishmanial efficacy.
Further modifications, such as the formation of imidazopyrroloquinolinones from the dihydropyrroloquinolinone core, were found to result in a decrease in antileishmanial activity. nih.gov This indicates that the dihydropyrroloquinolinone scaffold is a preferred structural motif for this specific biological target. Additionally, the conversion of the ester group in some derivatives to a free amide or a hydroxy group also influenced the activity, with some amide derivatives retaining good potency. nih.gov
Stereochemical Considerations in Activity Modulation
The role of stereochemistry in the biological activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline derivatives has not been extensively investigated in the currently available scientific literature. The core structure contains a chiral center, which could potentially lead to enantiomers with different biological activities and pharmacological profiles. However, specific studies focusing on the stereoselective synthesis or chiral separation of these compounds and the subsequent evaluation of the individual enantiomers are not prevalent.
In medicinal chemistry, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their interaction with biological targets, which are themselves chiral. This can lead to variations in potency, efficacy, and even the type of biological response. Therefore, the lack of data on the stereochemical aspects of this compound derivatives represents a significant gap in the understanding of their SAR. Future research in this area would be invaluable for the development of more potent and selective therapeutic agents based on this scaffold.
Comparative SAR Analysis Across Different Biological Targets
The primary biological target for which SAR studies of this compound derivatives have been reported is Leishmania donovani topoisomerase 1 (LdTop1). nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of LdTop1, which is a validated target for antileishmanial drugs. nih.gov The SAR for this antileishmanial activity, as detailed in section 3.1, points to the importance of specific substituent patterns on the dihydropyrroloquinolinone core.
While the this compound scaffold itself has been predominantly explored for its antileishmanial effects, the broader class of pyrroloquinolines has been investigated for a range of other biological activities, including anticancer and kinase inhibitory effects. For instance, other isomers of pyrroloquinoline have been reported to possess cytotoxic activity against various cancer cell lines and to act as inhibitors of protein kinases. However, a direct comparative SAR analysis for the this compound core against these different biological targets is not yet available in the literature.
To establish a comprehensive comparative SAR, it would be necessary to screen a library of this compound derivatives against a panel of different biological targets, such as various cancer cell lines, a range of protein kinases, and other pathogens. This would allow for the identification of structural modifications that could switch or enhance the activity towards a specific target. Such studies would be instrumental in understanding the molecular determinants of target selectivity and in the future design of derivatives with optimized activity profiles for different therapeutic applications.
Exploration of Biological Activities of 2,3 Dihydro 1h Pyrrolo 3,4 B Quinoline Analogues
Antiparasitic Activity Investigations
The significant global health burden imposed by parasitic diseases necessitates the urgent development of new and effective treatments. Researchers have turned their attention to 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline analogues as a potential source of novel antiparasitic agents.
Antileishmanial Efficacy against Leishmania donovani (in vitro and in vivo models)
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease. In the search for new antileishmanial drugs, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated. nih.govrsc.org
In Vitro Studies: Initial screenings identified several compounds with significant activity against the promastigote stage of the parasite. Notably, compounds 5a, 5d, 5k, 5m, 5n, and 5p demonstrated over 70% inhibition of promastigotes at a concentration of 25 μM. nih.gov Compound 5m emerged as a particularly potent candidate, exhibiting 85.42% inhibition at the same concentration. nih.gov Further in vitro analysis of compound 5m revealed a half-maximal inhibitory concentration (IC50) of 8.36 μM against the intracellular amastigote form of the parasite and a 50% cytotoxic concentration (CC50) of 65.11 μM, resulting in a selectivity index (SI) of 7.79. nih.govrsc.org
In Vivo Studies: The promising in vitro results for compound 5m prompted further investigation in a murine model of visceral leishmaniasis. In infected Balb/c mice, administration of compound 5m led to a significant reduction in parasite burden. nih.govresearchgate.net A moderate inhibition of parasite load was observed in both the liver (45.1%) and spleen (42.4%) at a specific dose. nih.gov The maximum efficacy was achieved at a higher dose, with a 56.2% and 61.1% inhibition in the liver and spleen, respectively. nih.govrsc.orgresearchgate.net Interestingly, further increasing the dose did not lead to a substantial improvement in antileishmanial activity. nih.gov
Table 1: In Vitro and In Vivo Antileishmanial Activity of Compound 5m
| Parameter | Value |
|---|---|
| Anti-amastigote IC50 | 8.36 μM |
| Cytotoxicity (CC50) | 65.11 μM |
| Selectivity Index (SI) | 7.79 |
| Liver Parasite Inhibition (in vivo) | 56.2% |
| Spleen Parasite Inhibition (in vivo) | 61.1% |
Mechanisms of Antileishmanial Action
To understand the potential mechanism behind the observed antileishmanial activity, molecular docking studies were conducted. These computational analyses investigated the interaction of the active compounds with Leishmania donovani topoisomerase I, a crucial enzyme for parasite survival. The results of these docking studies supported the in vitro findings, suggesting that the antileishmanial effect may be attributed to the inhibition of this vital enzyme.
Enzyme Inhibition Studies
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been investigated for their potential to modulate the activity of specific enzymes implicated in disease processes.
Caspase-3 Inhibitory Potency
Caspase-3 is a key enzyme involved in the execution phase of apoptosis, or programmed cell death. Dysregulation of this process is linked to various diseases, making caspase-3 an attractive therapeutic target. Certain pyrrolo[3,4-c]quinoline derivatives have been identified as potent inhibitors of this enzyme. nih.gov Research has focused on synthesizing and evaluating various substituted pyrrolo[3,4-c]quinoline-1,3-diones for their ability to inhibit caspase-3. nih.gov
Molecular Recognition Processes in Enzyme Binding
The efficacy of an enzyme inhibitor is determined by its ability to bind specifically and with high affinity to the active site of the enzyme. Studies on 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have provided insights into the molecular interactions that govern their binding to caspase-3. The synthesis and structure-activity relationship (SAR) studies of these compounds have helped to elucidate the key structural features required for potent inhibition.
Antimicrobial Activity Assessments
The rise of antibiotic resistance has created a pressing need for new antimicrobial agents. The pyrrolo[3,4-b]quinoline scaffold has also been explored for its potential antibacterial properties.
In one study, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized and evaluated for their activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. researchgate.net These compounds demonstrated significant inhibitory activity against these bacteria. researchgate.net One compound, in particular, exhibited strong activity against all three bacterial strains, with minimum inhibitory concentration (MIC) values of 0.25 mg/mL for S. aureus and E. coli, and 0.5 mg/mL for E. faecalis. researchgate.net
Table 2: Antibacterial Activity of a Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Enterococcus faecalis | 0.5 mg/mL |
Antibacterial Spectrum and Efficacy
The antibacterial potential of pyrroloquinoline derivatives has been a subject of investigation, yielding varied results depending on the specific isomeric structure and substitution patterns. Research into new fused pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline and pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline derivatives, for instance, showed no antimicrobial activity against the tested reference strains of Staphylococcus aureus, Escherichia coli, and Candida albicans. ubbcluj.ro
In contrast, studies on another class of isomers, the pyrrolo[3,4-c]quinoline-1,3-diones, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Certain derivatives from this series exhibited potent efficacy. For example, one compound displayed the most potent activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which is more potent than the standard antibiotic ampicillin (B1664943) (MIC = 1 µg/mL). researchgate.net Another analogue in the same study showed excellent inhibitory activity against E. coli and Enterobacter aerogenes (MIC = 1 and 0.5 µg/mL, respectively), comparable to ampicillin. researchgate.net These findings highlight the potential of the pyrroloquinoline scaffold in developing new antibacterial agents, with the specific arrangement of the heterocyclic rings being critical to the biological activity. researchgate.net
Table 1: Antibacterial Activity of Pyrrolo[3,4-c]quinoline-1,3-dione Analogues
| Compound ID | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | E. aerogenes MIC (µg/mL) |
|---|---|---|---|
| Analogue 1 | 0.5 | - | - |
| Analogue 2 | - | 1 | 0.5 |
| Ampicillin (Standard) | 1 | 1 | 1 |
Data sourced from a study on pyrrolo[3,4-c]quinoline-1,3-dione derivatives. researchgate.net
Antitumor Activity Research
The quest for novel anticancer agents has led researchers to explore various derivatives of the this compound scaffold. These investigations have primarily focused on evaluating their ability to kill cancer cells (cytotoxicity) in vitro and identifying the most potent compounds within a series.
Research has confirmed the cytotoxic potential of analogues of this compound against various human cancer cell lines. In one study, a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated. nih.gov The 50% cytotoxic concentration (CC50) for a lead compound from this series was determined to be 65.11 µM against J774 macrophage cells and 63.71 µM against the human liver cancer cell line, HepG2. nih.gov
Another study on the related isomeric 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones demonstrated significant cytotoxic effects. nih.gov These compounds were tested against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. nih.gov Similarly, potent antiproliferative activities were observed for a series of novel quinoline-containing combretastatin (B1194345) A-4 analogues against human leukemia (HL-60), breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines, with some compounds showing activity in the nanomolar range. mdpi.com
Table 2: In vitro Cytotoxicity of this compound Analogues
| Compound Class | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | HepG2 (Liver Cancer) | CC50 | 63.71 nih.gov |
| 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one | MCF-7 (Breast Cancer) | IC50 | 0.83 nih.gov |
| 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one | B16 (Melanoma) | IC50 | 0.66 nih.gov |
| Quinoline-Combretastatin A-4 Analogue | HL-60 (Leukemia) | IC50 | 0.040 mdpi.com |
| Quinoline-Combretastatin A-4 Analogue | MCF-7 (Breast Cancer) | IC50 | 0.026 mdpi.com |
| Quinoline-Combretastatin A-4 Analogue | HCT-116 (Colon Cancer) | IC50 | 0.022 mdpi.com |
| Quinoline-Combretastatin A-4 Analogue | HeLa (Cervical Cancer) | IC50 | 0.038 mdpi.com |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration. Data compiled from multiple studies on related analogues. nih.govnih.govmdpi.com
Within the broader class of pyrroloquinoline analogues, specific compounds have been identified as particularly potent antitumor agents. In the study of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, a compound designated as 4h , which features a 4-methoxyphenyl (B3050149) group and a 4-fluorophenyl group at specific positions, was found to be the most potent of all compounds tested. nih.gov It exhibited significant cytotoxicity with IC50 values of 0.83 µM, 0.66 µM, and 0.95 µM against MCF-7, B16, and sEnd.2 cells, respectively. nih.gov Another compound, 4i , showed notable cytotoxicity and selectivity against vascular tumor endothelial cells with an IC50 value of 0.80 µM. nih.gov
Furthermore, in a series of quinoline-based combretastatin A-4 analogues, the 7-tert-butyl substituted quinoline (B57606), identified as compound 19h , was the most potent derivative. mdpi.com It displayed superior IC50 values ranging from 0.022 to 0.040 µM across four different cancer cell lines (HL-60, MCF-7, HCT-116, and HeLa), demonstrating its potential as a powerful antiproliferative agent. mdpi.com These findings underscore the importance of specific structural modifications in enhancing the antitumor efficacy of the this compound scaffold and its analogues.
Computational Chemistry and in Silico Approaches in 2,3 Dihydro 1h Pyrrolo 3,4 B Quinoline Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For quinoline-based compounds, QSAR models are instrumental in identifying key structural features and physicochemical properties that govern their therapeutic effects, which helps in designing new derivatives with enhanced activity. frontiersin.orgnuph.edu.ua
In the study of quinoline (B57606) derivatives and related heterocyclic systems, both linear and non-linear QSAR models are employed to capture the complex relationship between molecular structure and activity.
Linear Approaches : Multiple Linear Regression (MLR) is a common linear method used to build QSAR models. openmedicinalchemistryjournal.com For instance, in studies of related pyrrolo- and pyridoquinolinecarboxamides, linear QSAR models have been developed that link diuretic activity to various molecular descriptors. nuph.edu.ua These models often take the form of an equation where the biological activity is a linear combination of descriptors like logP (lipophilicity), molecular volume, and dipole moment. nuph.edu.ua Another approach involves using a genetic algorithm coupled with MLR (GA-MLR) to select the most relevant descriptors for building a statistically robust linear model. ijpsonline.comijpsonline.com
Non-Linear Approaches : When the relationship between structure and activity is not linear, non-linear methods such as Artificial Neural Networks (ANN) are utilized. ijpsonline.comijpsonline.com For the related pyrrolo[3,4-c]quinoline-1,3-diones, a Genetic Algorithm-Artificial Neural Network (GA-ANN) model proved to be statistically robust with high predictive ability for caspase-3 inhibition. ijpsonline.com Non-linear methods like Gene Expression Programming (GEP) have also been shown to offer advantages, sometimes yielding higher correlation coefficients and lower errors compared to linear models for other quinoline-like scaffolds. frontiersin.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), represent another tier of non-linear modeling that considers the 3D arrangement of the molecules. These models have been successfully applied to tetrahydroquinoline derivatives to guide the design of new inhibitors. mdpi.com
The development of a reliable QSAR model is critically dependent on the careful selection of molecular descriptors and rigorous validation of the model's predictive power.
Descriptor Selection : Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov They can be categorized as 1D, 2D, or 3D and include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. nuph.edu.ua In studies of quinoline derivatives, important descriptors often include logP, molecular refractivity (R), volume (V), surface area (S), polarization (P), and energy of the highest occupied molecular orbital (HOMO). nuph.edu.ua Feature selection methods, such as genetic algorithms or principal component analysis (PCA), are used to identify the subset of descriptors that have a high correlation with the biological activity while being independent of each other. nih.govijpsonline.com
Model Validation : To ensure a QSAR model is robust and has high predictive capability, it must be thoroughly validated. openmedicinalchemistryjournal.com Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), yielding a cross-validation coefficient (q²). nuph.edu.uamdpi.com A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com External validation is performed by using the model to predict the activity of a test set of compounds that were not used in model generation. openmedicinalchemistryjournal.com The predictive ability is assessed by metrics such as the predictive r² (r²_test or R²_pred), which should ideally be greater than 0.6. mdpi.commdpi.com Robust QSAR models for quinoline derivatives typically exhibit high values for both internal and external validation metrics, confirming their statistical quality and predictive power. nuph.edu.uamdpi.com
Table 1: Key Parameters in QSAR Model Development for Quinoline-Related Scaffolds
| Parameter Type | Example | Description | Typical Acceptance Criteria |
|---|---|---|---|
| Modeling Approach | MLR (Linear), ANN (Non-Linear) | Mathematical method used to correlate descriptors with activity. nuph.edu.uaijpsonline.com | Choice depends on the complexity of the structure-activity relationship. |
| Molecular Descriptors | logP, Dipole Moment, Molecular Volume | Numerical representations of molecular properties (e.g., lipophilic, electronic, steric). nuph.edu.ua | Should have a strong correlation with activity and low inter-correlation. |
| Internal Validation Metric | Cross-validation coefficient (q²) | Measures the internal predictive ability of the model. nuph.edu.uamdpi.com | q² > 0.5 |
| External Validation Metric | Predictive r² (r²_test) | Measures the model's ability to predict the activity of an external set of compounds. mdpi.commdpi.com | r²_test > 0.6 |
| Goodness-of-Fit Metric | Correlation coefficient (r²) | Indicates how well the model fits the training set data. mdpi.com | Value should be high (approaching 1.0). |
Molecular Docking Simulations and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scispace.com This method is crucial for elucidating the potential mechanism of action for derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline by visualizing their interactions within the active site of a biological target.
Docking simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. For a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives investigated as antileishmanial agents, molecular docking was performed against Leishmania donovani topoisomerase 1 (LDTop1), a key therapeutic target. nih.gov
The analysis of docking poses reveals the crucial intermolecular forces involved, which typically include:
Hydrogen Bonds : These are critical for anchoring the ligand in the correct orientation within the active site.
Pi-Stacking Interactions : These occur between the aromatic rings of the ligand and aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
In studies of related quinoline scaffolds, docking has successfully identified key interacting residues. For example, docking of pyrrolo[3,4-c]quinoline-1,3-diones into caspase-3 revealed interactions with residues such as ARG207B and PHE250, while docking of thiopyrano[2,3-b]quinoline derivatives identified interactions with ILE-8, LYS-16, and TRP-12. ijpsonline.comsemanticscholar.org Such profiling is essential for understanding the structural basis of activity and for the rational design of new derivatives with improved binding.
A primary output of molecular docking is a scoring function that estimates the binding energy or binding affinity of the ligand to the protein. ijpsonline.com Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher predicted inhibitory activity. ijpsonline.com
In the investigation of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, a good correlation was observed between the docking scores against LDTop1 and the experimentally determined half-maximal inhibitory concentration (IC₅₀) values against the L. donovani parasite. nih.gov This correlation validates the docking protocol and confirms that the computational model can effectively distinguish between compounds with high and low biological activity. For instance, compounds with lower docking scores consistently demonstrated lower IC₅₀ values (i.e., higher potency), supporting the hypothesis that their mechanism of action involves the inhibition of the target enzyme. nih.gov
Table 2: Correlation of Docking Score and Biological Activity for select 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
| Compound | Target Protein | Docking Score (Binding Energy) | Experimental Activity (IC₅₀ against amastigotes) | Reference |
|---|---|---|---|---|
| 5p | Leishmania donovani topoisomerase 1 | Correlated with activity | 5.35 µM | nih.gov |
| 5n | Leishmania donovani topoisomerase 1 | Correlated with activity | 7.42 µM | nih.gov |
| 5m | Leishmania donovani topoisomerase 1 | Correlated with activity | 8.36 µM | nih.gov |
| 5i | Leishmania donovani topoisomerase 1 | Correlated with activity | 8.39 µM | nih.gov |
| 5k | Leishmania donovani topoisomerase 1 | Correlated with activity | 10.31 µM | nih.gov |
*Note: The source study states a good correlation was found between docking scores and IC₅₀ values, but does not provide the specific numerical docking scores. nih.gov
In Silico Prediction of Druglikeness and Related Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with druglikeness, is a critical step in early-stage drug discovery. ijpsonline.commdpi.commdpi.com These predictions help to identify and filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.
For a series of synthesized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, in silico predictions were used to assess their potential as drug candidates. nih.govrsc.org The studies confirmed that the active compounds successfully passed Pan-Assay Interference Compounds (PAINS) filters, which helps to eliminate molecules known to cause false positives in high-throughput screens. nih.govrsc.org Furthermore, these in silico analyses indicated no predicted toxicity for the active compounds. nih.govrsc.org
Commonly evaluated properties in such in silico assessments include:
Lipinski's Rule of Five : This rule assesses oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com
Veber's Rule : This rule relates good oral bioavailability to the number of rotatable bonds and the polar surface area (TPSA). mdpi.com
Pharmacokinetic Properties : This includes predictions for aqueous solubility, plasma protein binding, and blood-brain barrier penetration.
Toxicity Prediction : This involves screening for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other adverse effects.
In silico ADMET profiling performed on related pyrrolo[3,4-c]quinoline-1,3-diones was used to evaluate key pharmacokinetic and physicochemical features, demonstrating the utility of these methods for prioritizing compounds for further development. ijpsonline.comijpsonline.com
Table 3: Common In Silico Druglikeness and ADMET Properties
| Property Category | Specific Parameter | Importance in Drug Discovery |
|---|---|---|
| Druglikeness (Physicochemical Properties) | Molecular Weight (MW) | Affects diffusion and transport across membranes (Lipinski's Rule: <500 Da). mdpi.com |
| Lipophilicity (logP) | Influences solubility, absorption, and membrane permeability (Lipinski's Rule: <5). mdpi.com | |
| Hydrogen Bond Donors/Acceptors | Impacts solubility and binding to targets (Lipinski's Rule: HBD ≤5, HBA ≤10). mdpi.com | |
| Topological Polar Surface Area (TPSA) | Predicts drug transport and absorption (Veber's Rule: ≤140 Ų). mdpi.com | |
| Pharmacokinetics (ADME) | Aqueous Solubility | Essential for absorption and distribution. |
| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. | |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. | |
| Toxicity | hERG Inhibition | Screening for potential cardiotoxicity. |
| PAINS Filter | Identifies compounds that may interfere with assay results. nih.govrsc.org |
ADMET Prediction for Compound Libraries
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug development. mdpi.commdpi.com It provides a computational assessment of a molecule's likely behavior in the body, helping to identify candidates with a higher probability of success in later clinical phases. mdpi.com
For libraries of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, in silico tools have been utilized to forecast their toxicological profiles. In a study focused on developing new antileishmanial agents, a series of these compounds underwent computational analysis, which predicted that the active compounds would not exhibit toxicity. nih.govrsc.orgresearchgate.net This type of early-stage computational screening is essential for filtering large collections of molecules to identify those with the most promising safety and pharmacokinetic profiles for further investigation. mdpi.com
One lead compound from this series, designated as 5m, was further evaluated, and its stability was ascertained in simulated gastric and intestinal fluids, as well as in mice plasma, supporting the potential for oral administration. nih.gov The in silico toxicity predictions for the broader library, combined with the experimental pharmacokinetic data for the lead compound, highlight the utility of a combined computational and experimental approach.
| Compound Series/Compound | Parameter | Finding | Method |
|---|---|---|---|
| Active 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives | Toxicity | No toxicity predicted | In Silico Prediction |
| Compound 5m | Stability in Simulated Gastric Fluid (SGF) | 87.55 ± 0.51% remained intact after 2 hours | In Vitro Assay |
| Stability in Simulated Intestinal Fluid (SIF) | 85.47 ± 1.12% remained intact after 2 hours | In Vitro Assay | |
| Stability in Mice Plasma | 88.69 ± 0.59% remained intact after 2 hours | In Vitro Assay |
PAINS Filter Analysis
Pan Assay Interference Compounds (PAINS) are molecules that often appear as "hits" in high-throughput screening assays due to non-specific activity or interference with the assay technology, rather than specific interaction with the biological target. bris.ac.ukresearchgate.net PAINS filters are computational tools used to identify compounds containing substructures known to cause such issues. researchgate.netmdpi.com The removal of potential PAINS from screening libraries is a critical step to avoid wasting resources on developing compounds that are likely to be false positives. bris.ac.uk
In the evaluation of a library of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives for antileishmanial activity, all active compounds were subjected to and successfully passed the PAINS filter analysis. nih.govrsc.org This result provides confidence that the observed biological activity of these compounds is due to specific interactions with their intended target and not a result of assay interference. This finding strengthens their standing as viable starting points for further drug development. nih.govresearchgate.net
Role and Significance of 2,3 Dihydro 1h Pyrrolo 3,4 B Quinoline in Natural Products and Biosynthetic Pathways
Occurrences as Intermediates in Natural Product Synthesis
The pyrrolo[3,4-b]quinoline framework is a core component in the chemical synthesis of several complex alkaloids. For instance, it is a key structural element in the synthesis of the anticancer alkaloid Luotonin A. Synthetic strategies often involve the construction of this pyrroloquinoline core as a pivotal step. wikipedia.orgacs.org One-pot synthesis methods have been developed to efficiently construct the quinazoline (B50416) and pyrroloquinoline cores simultaneously, highlighting the role of this scaffold as a central building block. acs.org
While not a direct intermediate in the biosynthetic pathway of all related natural products, the chemical synthesis of these compounds often relies on forming the 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline ring system. For example, the synthesis of Luotonin A and its derivatives frequently proceeds through intermediates that establish this tricyclic core. nih.govrsc.org
Relationship to Biologically Active Natural Products
The this compound scaffold is intimately related to several classes of biologically active natural products, either as a core component or as a closely related structural isomer.
Camptothecin (B557342): This potent anticancer agent, known for its inhibition of DNA topoisomerase I, features a pentacyclic ring system that includes a pyrrolo[3,4-b]quinoline moiety. nih.gov The biosynthesis of camptothecin involves the precursor strictosidine, which is formed from tryptamine (B22526) and secologanin. wikipedia.orgresearchgate.net Subsequent enzymatic reactions lead to the formation of the characteristic five-ring structure. researchgate.net The pyrrolo[3,4-b]quinoline part of camptothecin is crucial for its biological activity, as it intercalates into the DNA-topoisomerase I complex. wikipedia.org
Luotonin A: This alkaloid also exhibits anticancer properties through the inhibition of topoisomerase I, similar to camptothecin. acs.org The core structure of Luotonin A is a pyrroloquinazolinoquinoline system, which is an extension of the pyrrolo[3,4-b]quinoline scaffold. acs.org The shared mechanism of action with camptothecin underscores the importance of this structural motif for topoisomerase I inhibition.
Mappicine (B1196981): This natural product is an isomer of camptothecin and possesses antiviral activity. nih.gov Its core structure is an indolizino[1,2-b]quinoline, which is a constitutional isomer of the pyrrolo[3,4-b]quinoline ring system found in camptothecin. Synthetic routes to mappicine and its ketone analogue have been developed, allowing for the creation of libraries of related compounds for biological screening. nih.govnih.gov
Quinocitrinines: The proposed structures of Quinocitrinines A and B were synthesized via a three-step strategy. researchgate.net However, the core of these natural products is not a direct derivative of this compound. Their synthesis involves the Friedländer condensation to create a tricyclic quinoline (B57606) system. researchgate.netresearchgate.net
Lymphostin: This immunosuppressant natural product contains a tricyclic pyrrolo[4,3,2-de]quinoline skeleton, a related but distinct ring system. nih.govnih.gov Its biosynthesis originates from tryptophan. nih.govnih.govmorressier.com The structural similarity and common biosynthetic precursor highlight the diverse ways nature utilizes pyrroloquinoline scaffolds.
Development of Synthetic Analogues Inspired by Natural Products
The significant biological activities of natural products containing the pyrrolo[3,4-b]quinoline scaffold have spurred the development of numerous synthetic analogues. These efforts aim to improve potency, selectivity, and pharmacokinetic properties.
A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for their antileishmanial activity. nih.govrsc.org This demonstrates the utility of the core scaffold in developing treatments for parasitic diseases. These derivatives were synthesized using a post-Ugi modification strategy, allowing for the creation of a library of uniquely functionalized compounds. nih.gov
Furthermore, many synthetic analogues of Luotonin A have been developed with modifications to the pyrrolo[3,4-b]quinoline core, leading to compounds with enhanced inhibitory activity against human topoisomerase I. acs.org These analogues often feature substitutions on the quinoline or pyrrole (B145914) rings, exploring the structure-activity relationships of this important pharmacophore. nih.gov
The development of synthetic analogues extends to other related natural products as well. For instance, libraries of mappicine analogues have been created using cascade radical annulation to explore their biological potential. nih.gov Similarly, the synthesis of the pyrrolo[4,3,2-de]quinoline core of lymphostin provides a platform for the structural modification and development of new mTOR inhibitors. nih.govnih.gov
Future Research Directions and Unexplored Avenues for 2,3 Dihydro 1h Pyrrolo 3,4 B Quinoline
Novel Synthetic Methodologies for Enhanced Diversity
The exploration of the biological potential of the 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline scaffold is intrinsically linked to the development of efficient and versatile synthetic methodologies. A significant advancement in this area has been the use of a post-Ugi modification strategy to synthesize a library of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. nih.govrsc.org This approach has proven effective in generating a range of N-alkylated and other substituted analogs in good to excellent yields. nih.gov
However, to fully explore the chemical space around this scaffold, future research should focus on developing novel synthetic routes that allow for greater structural diversity. Diversity-oriented synthesis (DOS) strategies could be employed to create libraries of compounds with varied stereochemistry and substitution patterns. Furthermore, the development of "green" synthetic methods, such as the catalyst-free, three-component reaction recently described for the synthesis of related pyrrolo[3,4-c]quinoline-1,3-diones, would be a valuable addition to the synthetic chemist's toolbox for this class of compounds.
Advanced Mechanistic Studies of Biological Activities
Initial investigations into the biological activity of this compound derivatives have identified promising antileishmanial agents. nih.govrsc.org Molecular docking studies have suggested that these compounds may act by inhibiting Leishmania donovani topoisomerase 1 (LdTop1), a key enzyme in the parasite's life cycle. nih.gov One of the lead compounds, designated as 5m, was found to induce mitochondrial programmed cell death in L. donovani promastigotes. nih.gov
While these findings are encouraging, they represent only the initial steps in understanding the mechanism of action of these compounds. Future research should focus on detailed experimental validation of the proposed targets and elucidation of the downstream molecular pathways affected. This could involve a range of biochemical and cell-based assays, including enzymatic inhibition assays with purified LdTop1, and studies on changes in gene and protein expression in treated parasites. A deeper understanding of the mechanism of action is crucial for optimizing the efficacy and selectivity of these compounds.
Application in Chemical Biology Tools and Probes
The inherent biological activity of the this compound scaffold makes it an attractive candidate for the development of chemical biology tools and probes. These tools are invaluable for studying biological processes, identifying new drug targets, and validating the mechanism of action of therapeutic agents.
Future research in this area could focus on the design and synthesis of derivatives that can be used as:
Fluorescent Probes: By incorporating a fluorophore into the this compound scaffold, it may be possible to develop probes for imaging and tracking the localization of their biological targets within cells and organisms.
Affinity-Based Probes: The synthesis of derivatives with reactive groups that can covalently bind to their target proteins would enable the identification and isolation of these targets from complex biological mixtures.
Target Validation Tools: The development of potent and selective inhibitors based on this scaffold can provide valuable tools for probing the physiological and pathological roles of their target proteins.
Exploration of New Biological Targets and Therapeutic Areas
While the antileishmanial activity of this compound derivatives is a significant finding, the broader therapeutic potential of this scaffold remains largely unexplored. nih.govrsc.org The quinoline (B57606) core is a well-established pharmacophore found in a wide range of clinically used drugs with diverse activities, including anticancer, and neuroprotective effects. nih.gov
Future research should therefore involve the systematic screening of libraries of this compound derivatives against a wide range of biological targets and in various disease models. This could lead to the discovery of novel activities in areas such as:
Oncology: Many quinoline-based compounds have shown potent anticancer activity by targeting various cellular pathways.
Neurodegenerative Diseases: The neuroprotective potential of quinoline derivatives is an active area of research. nih.gov
Virology: The structural features of the this compound scaffold may be amenable to the development of novel antiviral agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can be used to accelerate the design and optimization of new drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity.
In the context of this compound, AI and ML could be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to identify the key structural features that are responsible for the biological activity of these compounds. This information can then be used to design new derivatives with improved potency and selectivity.
De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can be used to design novel this compound derivatives with desired properties.
ADMET Prediction: AI and ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties at an early stage of development.
By integrating these computational approaches with traditional medicinal chemistry efforts, it will be possible to accelerate the discovery and development of new drugs based on the this compound scaffold.
Q & A
Q. What are the most efficient synthetic routes for 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline, and how do reaction conditions influence regioselectivity?
The compound is synthesized via acid-catalyzed Friedlander condensation, which avoids solvents and yields the desired isomer (3) with high regioselectivity. Base-catalyzed conditions, however, favor the formation of the isomeric 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline (10) due to differences in enolate stability . Optimizing catalysts (e.g., protic acids) and solvent-free conditions improves yield and selectivity. For example, microwave-assisted methods reduce reaction times and enhance purity in related pyrroloquinoline syntheses .
Q. What structural features of this compound contribute to its reactivity in cycloaddition and substitution reactions?
The bicyclic framework combines an electron-rich pyrrole ring and a quinoline moiety with electrophilic sites. This duality enables participation in nucleophilic substitutions (e.g., at the quinoline C-4 position) and [4+2] cycloadditions. X-ray crystallography confirms bond angles and charge distribution critical for reactivity .
Q. How can researchers characterize the purity and stability of this compound under varying pH and solvent conditions?
Key techniques include:
- HPLC : To assess purity (>95% achievable via recrystallization) .
- NMR/IR spectroscopy : To confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹) and monitor degradation .
- pH stability assays : The compound is stable in neutral organic solvents (e.g., DCM, acetonitrile) but degrades in strongly acidic/basic aqueous media .
Advanced Research Questions
Q. What mechanistic insights explain the formation of dicyanomethylene derivatives when reacting with tetracyanoethylene (TCNE)?
TCNE reacts with 2-aryl derivatives of the compound via nitrene intermediates, leading to dehydrogenation and oxygenation products. For example, [3-(dicyanomethylene)-2-aryl derivatives] form through sequential electron-transfer steps, confirmed by ESR and MS data. Competing pathways yield quinoxaline diol byproducts, requiring careful control of reaction stoichiometry and oxygen levels .
Q. How can computational modeling predict the biological targets of pyrroloquinoline derivatives, such as kinase inhibition?
Docking studies using crystal structures of kinase domains (e.g., EGFR or CDK2) identify potential binding pockets. The planar quinoline moiety may intercalate into ATP-binding sites, while substituents (e.g., chloro or methyl groups) enhance hydrophobic interactions. MD simulations further refine binding free energies .
Q. What strategies resolve contradictions in reported synthetic yields for pyrroloquinoline analogs?
Discrepancies arise from variations in:
Q. How do microwave-assisted methods improve the synthesis of pyrazolo-[3,4-b]-quinoline derivatives from this scaffold?
Microwave irradiation (100–150°C, 10–20 min) in aqueous ethanol enables one-pot, catalyst-free reactions with aryl aldehydes and dimedone. This method achieves yields >85% by accelerating imine formation and cyclization, bypassing traditional reflux conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
